Iodine tribromide

Br3I

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Br3I

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

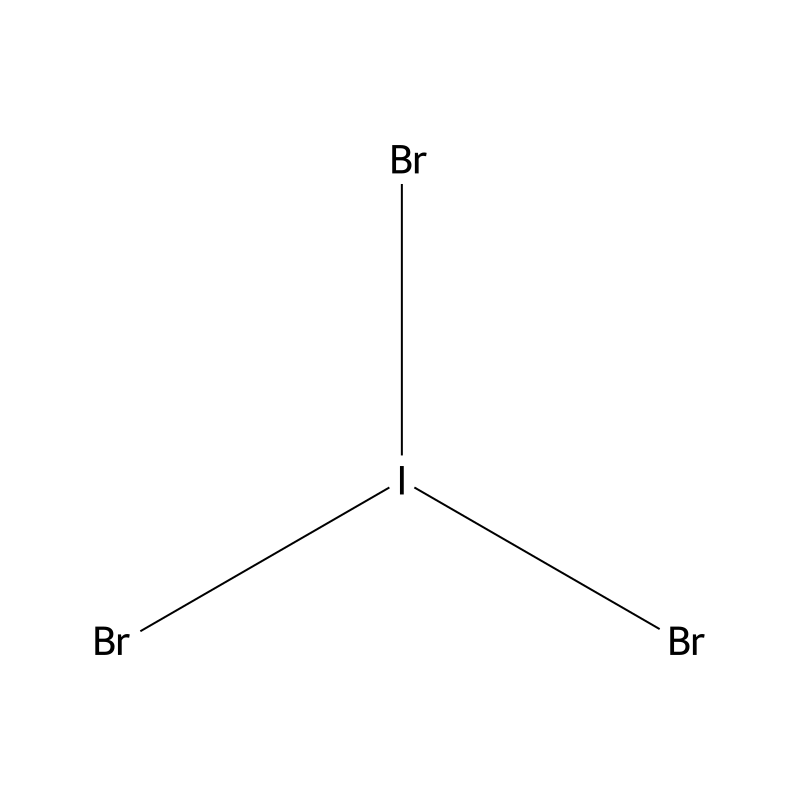

iodine tribromide Lewis structure and bonding

Comprehensive Analysis of IBr₃

Table 1: Fundamental Properties of Iodine Tribromide

| Property | Description |

|---|---|

| Chemical Formula | Br₃I [1] |

| CAS Registry Number | 7789-58-4 [1] |

| Molecular Weight | 366.62 g/mol [1] |

| Density | 3.41 g/mL at 20 °C [1] |

| Recommended Storage | 2-8°C [1] |

Lewis Structure and Electronic Geometry

The Lewis structure for IBr₃ features an iodine atom as the central atom, bonded to three bromine atoms via single bonds. The central iodine atom also possesses two lone pairs of electrons [2].

According to Valence Shell Electron Pair Repulsion (VSEPR) theory, this distribution of three bonding pairs and two lone pairs results in a steric number of 5 [3]. The electron pair geometry is therefore trigonal bipyramidal. To minimize electron repulsion, the two lone pairs occupy equatorial positions, leading to a T-shaped molecular geometry [4] [5].

The DOT code below visualizes the logical process of determining the molecular geometry from the Lewis structure.

Determining IBr₃ geometry from Lewis structure

Bonding and Hybridization

The sigma (σ) bonds in IBr₃ arise from the straight-on overlap of atomic orbitals. To accommodate the trigonal bipyramidal electron pair geometry, the central iodine atom undergoes sp³d hybridization [3]. Each I-Br sigma bond is formed by the overlap of an sp³d hybrid orbital from iodine with a p orbital from a bromine atom [3].

Table 2: Bonding and Molecular Geometry Summary

| Aspect | Description |

|---|---|

| Central Atom | Iodine (I) [2] |

| Lone Pairs on I | 2 [2] |

| Hybridization | sp³d [3] |

| Electron Pair Geometry | Trigonal Bipyramidal [3] |

| Molecular Geometry | T-Shaped [4] [5] |

| Polarity | Polar [2] |

| Intermolecular Forces | Dipole-dipole interactions and London dispersion forces [2] |

Experimental Considerations

The searched resources provide basic physical property data but lack detailed experimental protocols for synthesizing or handling IBr₃ [1]. The available information suggests it is an electronic chemical, and proper storage at low temperatures (2-8°C) is recommended [1].

General experimental workflow for reactive compounds

Key Insights for Researchers

- Polarity and Reactivity: The T-shaped geometry and lone pairs on iodine make IBr₃ a polar molecule [2]. This polarity, combined with its nature as an interhalogen compound, suggests significant reactivity, making it a useful reagent in halogenation reactions.

- Handling and Stability: The recommended storage conditions indicate that IBr₃ is likely sensitive to temperature and may decompose if not handled properly [1]. Researchers should consult material safety data sheets (MSDS) for specific safety protocols.

References

- 1. This compound | 7789-58-4 [chemicalbook.com]

- 2. What is the Lewis structure for IBr₃, with iodine (I) as ... [brainly.com]

- 3. A σ bond arises from the straight-on overlap of two atomic ... [brainly.com]

- 4. What is the molecular geometry of IBr₃? a. Trigonal ... [brainly.com]

- 5. IBr3 molecular geometry? [math.answers.com]

Chemical Identification and Basic Properties

The table below summarizes the fundamental identifying information and known physicochemical properties of iodine tribromide (IBr₃).

| Property Category | Details |

|---|---|

| IUPAC Name | tribromo-λ³-iodane [1] [2] |

| Chemical Formula | Br₃I [1] [2] [3] |

| CAS Registry Number | 7789-58-4 [2] [3] [4] |

| Molar Mass | 366.62 g/mol [3] [4] |

| Appearance | Dark brown liquid [1] |

| Density | 3.41 g/mL at 20 °C [3] [4] |

| Miscibility | Miscible with ethanol and ethers [1] |

Hazards and Safe Handling

This compound is corrosive and requires careful handling [3] [4]. While a specific safety datasheet was not found in the search results, the available information and general lab safety practices suggest the following precautions:

IBr3 safety and first-aid workflow

Potential Applications

The search results indicate two potential industrial uses for this compound, though detailed methodologies are not provided:

- Brominated Flame Retardant: It may be used as a flame retardant in the production of semiconductors [1].

- Dry Etching: It is also mentioned for use in dry etching processes [1].

A highly relevant paper describes advanced porous materials used for sequestration of radioiodine [5]. While this research focuses on capturing radioactive iodine isotopes from nuclear waste, it does not involve the use of this compound itself.

References

iodine tribromide hazards and safety data

Primary Hazards and Safety Precautions

While quantitative exposure limits are unavailable, some hazard information exists.

- GHS Hazard Statement: Iodine tribromide is labeled with the GHS code H314, which means it causes severe skin burns and eye damage [1].

- Precautionary Measures: The corresponding safety measures include:

- P260: Do not breathe dust/fume/gas/mist/vapors/spray.

- P264: Wash skin thoroughly after handling.

- P280: Wear protective gloves/protective clothing/eye protection/face protection.

- P310: Immediately call a poison center or doctor/physician [1].

Context from Related Iodine Compounds

The safety data for molecular iodine (I₂) can provide a useful, conservative reference point, as this compound may decompose or react to release iodine. The table below lists the established exposure limits for iodine (I₂).

| Organization | Exposure Limit Type | Value |

|---|---|---|

| OSHA PEL | Ceiling (C) Limit | 0.1 ppm (1 mg/m³) [2] [3] |

| NIOSH REL | Ceiling (C) Limit | 0.1 ppm (1 mg/m³) [4] [3] |

| ACGIH TLV | Ceiling (C) Limit | 0.1 ppm (1 mg/m³) [4] |

| NIOSH IDLH | Immediately Dangerous to Life or Health | 2 ppm [4] [3] |

The following diagram outlines the key hazards associated with iodine, which are important to consider when handling this compound.

Experimental & Handling Protocols

Based on the identified hazards, the following protocols are recommended for handling this compound.

- Engineering Controls: Use a fume hood or ensure local exhaust ventilation is adequate to prevent worker exposure [2] [3].

- Personal Protective Equipment (PPE):

- Skin & Body: Wear protective gloves and clothing to prevent skin contact.

- Eyes: Use chemical safety goggles or a face shield.

- Respiratory: If engineering controls are insufficient, use a respirator for protection against vapors and mists. The specific type should be selected based on airborne concentration [3].

- First Aid:

- Eye Contact: Immediately irrigate with copious amounts of water for several minutes.

- Skin Contact: Wash immediately with soap and plenty of water.

- Ingestion: Seek medical attention immediately.

- Inhalation: Move to fresh air and provide respiratory support if needed [3].

References

Comprehensive Application Notes and Protocols: Iodine Tribromide in Organic Synthesis

Introduction to Iodine Tribromide in Organic Synthesis

This compound (IBr₃) represents a versatile halogenating reagent with significant applications in modern organic synthesis, particularly in pharmaceutical intermediate preparation and material science. As a polyhalide compound with both iodine and bromine atoms in its structure, IBr₃ exhibits unique reactivity patterns that often surpass conventional halogenating agents like molecular bromine (Br₂) or iodine (I₂). The distinct electrophilic character of IBr₃, combined with its solid state at room temperature, makes it particularly valuable for conducting controlled, selective halogenation reactions under mild conditions. These attributes address several challenges associated with traditional halogen sources, including volatility, toxicity, and overhalogenation tendencies.

The cooperative effect of having both halogen types within the same molecule results in synergistic reactivity that can be finely tuned through reaction conditions and solvent selection. While molecular bromine often suffers from poor selectivity—particularly with unsaturated substrates and activated aromatic systems—IBr₃ demonstrates enhanced regiocontrol, making it indispensable for synthesizing halogenated building blocks with complex functional group arrays. These advantages have established IBr₃ as a valuable tool for constructing key carbon-halogen bonds in target-oriented synthesis, with applications spanning from pharmaceutical development to materials science. This document provides comprehensive application notes and detailed experimental protocols for researchers seeking to implement IBr₃-mediated transformations in their synthetic workflows.

Preparation and Characterization of this compound Reagents

Synthetic Preparation Methods

This compound can be prepared through several reliable laboratory methods, with the choice of procedure often dependent on the desired purity and scale of production. The most direct approach involves the stoichiometric combination of elemental iodine and bromine in an appropriate solvent system. In this method, precise equimolar quantities of high-purity iodine and bromine (typically in a 1:3 molar ratio) are combined in an inert organic solvent such as carbon tetrachloride, chloroform, or acetic acid. The reaction is highly exothermic and requires careful temperature control through external cooling to prevent decomposition. The resulting dark brown solution can be concentrated under reduced pressure to yield crystalline IBr₃, which is then purified through recrystallization from suitable solvents.

An alternative preparation strategy employs quaternary ammonium tribromide salts as stable, solid equivalents of IBr₃. These reagents, such as phenyltrimethylammonium tribromide (PTT), offer significant practical advantages including enhanced stability, ease of handling, and reduced volatility compared to molecular halogen sources. The synthesis of PTT follows a straightforward two-step sequence beginning with the preparation of phenyltrimethylammonium sulfomethylate through Menshutkin alkylation of N,N-dimethylaniline with dimethyl sulfate in toluene [1]. Subsequent anion metathesis with hydrobromic acid and bromine yields the final tribromide salt. This approach provides a crystalline solid with well-defined stoichiometry that can be stored indefinitely without special equipment, making it particularly suitable for standard laboratory environments where safety and convenience are paramount considerations.

Physicochemical Characterization

Table 1: Fundamental Properties of this compound and Related Reagents

| Property | This compound (IBr₃) | Phenyltrimethylammonium Tribromide (PTT) | Molecular Bromine (Br₂) |

|---|---|---|---|

| Molecular Formula | Br₃I | C₉H₁₄NBr₃ | Br₂ |

| Molecular Weight | 366.62 g/mol | 375.96 g/mol | 159.81 g/mol |

| Physical State | Solid | Solid | Liquid |

| Density | 3.41 g/mL at 20°C | Not specified | 3.12 g/mL |

| Melting Point | Not specified | 113-115°C | -7°C |

| Solubility in THF | High | 630 g/L at 20°C | Reactive |

| Storage Conditions | 2-8°C | Room temperature | Sealed, dark containers |

The structural characterization of this compound reagents typically involves a combination of analytical techniques. For quaternary ammonium tribromide salts like PTT, melting point determination provides a quick purity assessment, with the sharp melting point of 113-115°C serving as a reliable quality indicator [1]. Halogen content analysis can be performed through iodometric titration, where the reagent is dissolved in acetic acid, treated with potassium iodide solution, and the liberated iodine titrated with standardized sodium thiosulfate solution. For PTT, the calculated "active bromine" content is 42.5%, with experimental values typically ranging between 42.1-42.5% confirming high purity [1]. Spectroscopic methods including ¹H NMR and IR spectroscopy provide additional structural verification, with characteristic chemical shifts observed for the organic cations in quaternary ammonium derivatives.

Synthetic Applications and Reaction Methodologies

Selective Bromination Protocols

This compound reagents exhibit exceptional utility for the selective α-bromination of carbonyl compounds, a transformation of paramount importance in synthetic organic chemistry. The unique reactivity of tribromide anions (Br₃⁻) differs significantly from molecular bromine, displaying reduced electrophilicity that minimizes competing aromatic bromination and alkene addition pathways. This selectivity is particularly valuable for complex molecules containing multiple potential bromination sites. A representative example involves the preparation of 2-bromoacetyl-6-methoxynaphthalene and its dibrominated analogue from 2-acetyl-6-methoxynaphthalene using phenyltrimethylammonium tribromide (PTT) in anhydrous tetrahydrofuran [1]. The controlled stoichiometry allows for selective monobromination or dibromination by simply adjusting the reagent ratio, with the monobromo derivative obtained using 1.0 equivalent of PTT and the dibromo product formed with 2.0 equivalents.

The reaction mechanism involves initial enolization of the carbonyl compound followed by attack on the tribromide species, yielding the α-brominated product and phenyltrimethylammonium bromide as a readily separable byproduct. This methodology demonstrates remarkable functional group tolerance, successfully applied to substrates containing acid-sensitive motifs and sterically hindered environments. Unlike molecular bromine, which predominantly affords aromatic bromination products with activated naphthalene systems, PTT delivers exclusive α-halogenation without competitive ring substitution [1]. This chemoselectivity profile has been validated across diverse substrate classes including steroids, terpenes, and flavanones, where the preservation of unsaturated centers and electron-rich aromatics is crucial for downstream functionalization. The practical implementation typically involves gradual addition of the solid tribromide reagent to a substrate solution in tetrahydrofuran at ambient temperature, followed by straightforward aqueous workup and crystallization to isolate products with high purity.

Iodination and Polyhalogenation Methods

Beyond bromination, this compound reagents participate in nucleophilic displacement reactions for the preparation of iodide derivatives, exemplified by the synthesis of pentaerythrityl iodide from pentaerythrityl bromide. This transformation employs sodium iodide in ethyl methyl ketone as solvent under reflux conditions for 48 hours, achieving excellent conversion yields of 89-98% [2]. The use of high-boiling solvents like ethyl methyl ketone (or acetone in sealed vessels) facilitates the Finkelstein-type halide exchange through enhanced reaction temperatures while maintaining mild conditions compatible with organic substrates. The resulting pentaerythrityl iodide precipitates upon solvent removal and can be purified through extraction and recrystallization from benzene, yielding high-purity material suitable for further transformations.

The versatile reactivity of this compound extends to sequential and cascade halogenation processes, where its dual halogen composition enables unique reaction pathways. Recent methodological advances have demonstrated the utility of halogen radicals generated from inorganic halide salts under photoredox conditions, expanding the synthetic toolbox available for complex molecular editing [3]. These contemporary approaches complement classical IBr₃ methodologies, offering alternative pathways to valuable dihalogenated building blocks such as α,α-dihaloketones. The table below compares key halogenation methodologies employing this compound and related reagents:

Table 2: Comparison of Halogenation Methodologies Using IBr₃-Based Reagents

| Reaction Type | Substrate Class | Reagent | Conditions | Key Outcome | Yield Range |

|---|---|---|---|---|---|

| α-Monobromination | Aralkyl ketones | PTT (1.0 eq) | THF, rt, 20 min | Selective α-bromination, no aromatic substitution | ~79% |

| α,α-Dibromination | Aralkyl ketones | PTT (2.0 eq) | THF, rt, 60 min | Geminal dibromination, preserved aromatic rings | 78-87% |

| Halide Exchange | Alkyl bromides | NaI + IBr₃ | Ethyl methyl ketone, reflux, 48h | Conversion of bromide to iodide | 89-98% |

| Radical Halogenation | Alkynes | Metal halides + oxidant | Visible light, PDI catalyst, NFSI | α,α-Dihaloketone formation | Varies by substrate |

Contemporary Methods and Emerging Technologies

Photochemical Halogenation Approaches

Recent advances in photoredox catalysis have introduced innovative methodologies for halogen generation and utilization that complement traditional IBr₃ chemistry. These systems typically employ visible-light-active photocatalysts such as perylenediimide (PDI) in combination with stoichiometric oxidants like N-fluorobenzenesulfonimide (NFSI) to generate halogen radicals from inexpensive metal halide salts [3]. This approach represents a sustainable alternative to conventional halogenation techniques, leveraging the kinetic control afforded by photochemical activation to achieve unique selectivity patterns. The radical nature of these transformations enables complementary reactivity to electrophilic IBr₃ pathways, particularly for electron-deficient substrates and alkyne functionalization.

The methodological advantages of photochemical halogenation include operational simplicity, mild reaction conditions, and compatibility with a broad range of functional groups. By circumventing the solubility challenges typically associated with inorganic halide salts in organic media through polar solvent systems and phase-transfer strategies, these methods achieve efficient radical-mediated halogenation of complex molecular architectures [3]. The technology demonstrates remarkable substrate scope breadth, accommodating not only alkali metal halides but also transition metal, lanthanide, and organohalogen salts with varying efficiency. This versatility establishes photochemical halogenation as a valuable adjunct to classical IBr₃ methodology within the modern synthetic chemistry toolkit, particularly for contexts requiring radical rather than polar reaction pathways.

Solid-Supported and Hypervalent Iodine Reagents

The development of solid-supported reagents addresses key handling and stability concerns associated with hypervalent iodine compounds, including iodine(V) derivatives that typically exhibit high reactivity coupled with limited shelf life. Recent innovations have focused on immobilizing these potent oxidants and halogenation agents on polymeric or mineral supports, resulting in improved handling characteristics and attenuated explosion risks while maintaining excellent reactivity profiles [4]. These supported reagents facilitate simplified workup procedures through filtration and enable more precise stoichiometric control—particularly valuable attributes for high-throughput and parallel synthesis applications in pharmaceutical research.

The conceptual framework supporting these advances recognizes that many hypervalent iodine reagents, including this compound analogues, function through ligand exchange or electron-transfer mechanisms that remain efficient even when the reactive iodine center is tethered to an insoluble matrix. This insight has spurred the creation of specialized supported reagents tailored for specific transformations such as oxidative halogenation, α-functionalization of carbonyl compounds, and heterocycle synthesis [4]. The progressive enhancement of these materials through optimized linker strategies and support geometries represents an active research frontier with significant potential for industrial process chemistry applications where safety, reproducibility, and operational simplicity are paramount considerations.

Experimental Protocols and Practical Implementation

Comprehensive Workflow for Halogenation Using IBr₃ Reagents

The experimental implementation of this compound-mediated halogenation follows a systematic workflow to ensure reproducibility and safety. Prior to commencing the reaction, proper personal protective equipment including nitrile gloves, safety goggles, and a laboratory coat must be worn, with all manipulations conducted in a well-ventilated fume hood due to the lachrymatory and irritant properties of both reagents and products. The reaction apparatus typically consists of a round-bottom flask equipped with an air-cooled reflux condenser, dropping funnel, and an appropriate gas trap when hydrogen halide evolution is anticipated [2]. For moisture-sensitive transformations, the assembly should be flame-dried under vacuum or purged with inert gas before use.

Representative Experimental Procedure: α-Bromination of 2-Acetyl-6-methoxynaphthalene

Step 1: Reagent Preparation - Prepare phenyltrimethylammonium tribromide (PTT) according to the published procedure [1]. Briefly, combine N,N-dimethylaniline (24.8 g, 0.205 mol) in toluene (100 mL) and add dimethyl sulfate (25 g, 0.20 mol) dropwise at 40°C. After crystallization, isolate phenyltrimethylammonium sulfomethylate (44-46.5 g, 89-94%). Dissolve this salt (10 g, 0.040 mol) in 48% HBr (10 mL) diluted with water (10 mL), then add bromine (7.8 g, 0.049 mol) dropwise with stirring. After 5-6 hours, filter the orange-yellow precipitate and recrystallize from acetic acid to obtain pure PTT (12.9-14.0 g, 86-93%), m.p. 113-115°C.

Step 2: Bromination Reaction - Charge a 125-mL Erlenmeyer flask with 2-acetyl-6-methoxynaphthalene (1 g, 0.005 mol) in anhydrous tetrahydrofuran (10 mL). Add PTT (1.88 g, 0.005 mol for monobromination or 3.76 g, 0.010 mol for dibromination) in small portions over 10 minutes with magnetic stirring. A white precipitate forms immediately as the solution turns pale yellow. Continue stirring at room temperature for 20 minutes (monobromination) or 60 minutes (dibromination).

Step 3: Workup and Isolation - Quench the reaction by adding cold water (50 mL), which induces crystallization of the product. If the product oils out, add approximately 3 mL of tetrahydrofuran and swirl to induce crystallization. Filter the crystalline product under suction and wash with water (10 mL). For the monobromo derivative, recrystallize from cyclohexane (32 mL) to obtain 2-bromoacetyl-6-methoxynaphthalene (1.1 g, 79%), m.p. 107-109°C. For the dibromo derivative, recrystallize from ethanol (15 mL) to obtain 2,2-dibromoacetyl-6-methoxynaphthalene (1.40-1.55 g, 78-87%), m.p. 116.5-118°C.

Critical Safety Considerations and Handling Guidelines

The implementation of this compound chemistry necessitates strict adherence to safety protocols due to the reactive and potentially hazardous nature of the reagents involved. All operations should be conducted in a properly functioning chemical fume hood with adequate face protection and impermeable gloves. Particular caution is required when handling dimethyl sulfate—a highly toxic alkylating agent—and elemental bromine, which causes severe burns and respiratory damage [1]. Emergency equipment including eyewash stations and safety showers should be accessible, with neutralizing agents (sodium thiosulfate solution) readily available for bromine spills.

Stability and storage considerations are paramount for maintaining reagent integrity and ensuring experimental reproducibility. This compound should be stored in sealed containers at 2-8°C to prevent decomposition, while quaternary ammonium tribromide salts like PTT demonstrate superior stability at room temperature [5] [1]. All halogenated products should be treated as potential skin irritants and lachrymators, with particular care taken during isolation and purification steps where concentrated solutions or neat compounds are handled. Proper waste disposal in designated halogenated solvent containers completes the experimental lifecycle management, ensuring environmental responsibility throughout the research process.

Concluding Remarks and Future Perspectives

This compound and its stabilized equivalents represent powerful tools for selective halogenation in complex molecular settings. Their unique reactivity profile—combining the electrophilic character of halogens with attenuated reactivity that enables exceptional functional group compatibility—makes them indispensable for modern synthetic applications. The practical advantages of solid reagents like phenyltrimethylammonium tribromide, including simplified handling, precise stoichiometric control, and reduced volatility, further enhance their utility in both discovery and process chemistry environments. As synthetic methodology continues to evolve, these established halogenation approaches complement emerging technologies such as photoredox catalysis and flow chemistry, creating synergistic opportunities for reaction innovation.

The future development of this compound chemistry will likely focus on several key areas: (1) the design of increasingly selective and stable reagent variants through structural modification of the counterion in quaternary ammonium systems; (2) the integration of tribromide chemistry with enabling technologies like continuous flow processing to enhance safety and scalability; and (3) the exploration of unprecedented reactivity patterns through combination with complementary activation modes. These advances will further establish halogenation methodologies as cornerstone technologies for molecular construction, with this compound reagents playing a central role in the synthetic chemist's toolbox for the foreseeable future.

References

- 1. 2,2-dibromoacetyl-6-methoxynaphthalene [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Halogenation using Inorganic Halides and Visible ... [chemrxiv.org]

- 4. Solid‐Supported Iodine (V) Reagents in Organic | CoLab Synthesis [colab.ws]

- 5. This compound | 7789-58-4 [chemicalbook.com]

IBr3 brominated flame retardant semiconductor

🛈 Current State of Knowledge on IBr₃

The search results confirm that IBr₃ is recognized as an interhalogen compound with the chemical formula IBr₃ and exists as a dark brown liquid [1]. Its applications are noted in two areas:

- Flame Retardant: It can be used as a brominated flame retardant in the production of semiconductors, although this specific use is marked as "dubious" in one source, indicating a need for verification [1].

- Dry Etching: It is also applicable in dry etching processes, which is a key step in semiconductor manufacturing [1] [2].

Unfortunately, none of the search results provide the detailed properties, synthesis methods, or application protocols needed to create a full set of application notes.

A Path Forward for Your Research

Given the lack of specific information on IBr₃, here are some suggestions for how you might proceed with your research.

1. Broaden Your Search Strategy The field of flame retardants, especially for semiconductors, is advanced. The search results indicate that current research heavily focuses on formulations that are more complex than single molecules.

- Explore Other Brominated Retardants: You may find more extensive data on other brominated compounds. The table below summarizes a few mentioned in the search results, though detailed protocols for these were also not available [3].

| Compound Name | Primary Applications Mentioned |

|---|---|

| Tetrabromobisphenol A (TBBPA) | Epoxy, polycarbonate resins, ABS plastics [3]. |

| Decabromodiphenyl Ether (DeBDE) | HIPS, thermoplastics, textiles [3]. |

| Hexabromocyclododecane (HBCD) | Polystyrene foam, textiles, polymer coatings [3]. |

| Brominated Epoxy Resin (BER) | Cited as a leading polymeric brominated flame retardant [2]. |

- Investigate Intumescent Systems: Modern research, as seen in the search results, often explores intumescent flame retardant (IFR) systems. These are typically composed of multiple components, such as an acid source (e.g., Ammonium Polyphosphate), a carbon source, and a blowing agent, which work together to form a protective, expanded char layer when exposed to heat [4] [5].

- Use Specific Technical Databases: To find the detailed application notes you need, searching in specialized scientific databases like IEEE Xplore, ScienceDirect, or the ACS Publications website using precise terms like "halogenated etchants in semiconductor fabrication" or "vapor phase etching protocols" may yield more technical papers.

2. Conceptual Workflow for Flame Retardant Research While a specific protocol for IBr₃ cannot be provided, the following diagram outlines a general experimental workflow for evaluating a flame retardant in a polymer system, based on common methodologies in the field [4] [5].

Diagram Title: General Workflow for Flame Retardant Evaluation

This workflow illustrates the key stages, from preparing the material with the flame retardant additive to a final analysis of its performance and the protective char layer it forms [4] [5].

Important Safety Notice

If you plan to work with IBr₃ in a laboratory setting, please note that one source classifies it as Dangerous according to GHS labeling, with the specific hazard statement H314, indicating it causes severe skin burns and eye damage [1]. Appropriate safety precautions are essential.

References

- 1. Iodine tribromide - Wikipedia [en.m.wikipedia.org]

- 2. Polymeric Brominated Retardants Market | Global Market... Flame [futuremarketinsights.com]

- 3. Physical-chemical Properties of Brominated Retardants... Flame [www2.mst.dk]

- 4. Flame retardant mechanism of an efficient ... [sciencedirect.com]

- 5. Understanding the Flame Retardant Mechanism of ... [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Iodine Tribromide (IBr₃) Addition to Alkenes

Introduction and Reaction Overview

Iodine tribromide (IBr₃) is an interhalogen compound frequently used as a versatile electrophilic halogenating agent in organic synthesis. Its utility stems from being a solid source of bromine (Br₂), often offering advantages in handling, stability, and reaction control compared to elemental bromine, which is a volatile and corrosive liquid [1]. The addition of IBr₃ across a carbon-carbon double bond is a quintessential electrophilic addition reaction, resulting in the formation of vicinal dibromoalkanes. This reaction is highly stereospecific, proceeding via a cyclic halonium ion intermediate to yield exclusively the anti-addition product [1] [2]. These application notes summarize the key theoretical and practical aspects of this reaction to aid researchers in its implementation.

Mechanism of IBr₃ Addition

The mechanism parallels the well-established bromination of alkenes with Br₂ [1] [2]. IBr₃ serves as a source of an "Br⁺" equivalent, which is the initial electrophile.

Visual Workflow of the IBr₃ Reaction Mechanism

The following diagram illustrates the two-step mechanism of IBr₃ addition to a generic alkene:

Mechanistic Steps

- Step 1: Formation of the Bromonium Ion. The electron-rich π-bond of the alkene acts as a nucleophile, attacking one bromine atom from IBr₃. This results in the formation of a cyclic bromonium ion intermediate and a leaving group, IBr₂⁻ [1] [2]. This three-membered ring intermediate is key to explaining the stereochemistry of the reaction.

- Step 2: Nucleophilic Attack. The iodide of the IBr₂⁻ counter-ion (or another IBr₂⁻ from solution) acts as a nucleophile. It attacks one of the carbon atoms of the bromonium ion from the side opposite the ring (backside attack), leading to ring opening and the formation of the vicinal dibromide with anti stereochemistry [1] [2].

Experimental Protocol

Important Note: This is a generalized protocol based on standard halogenation procedures. All reactions should be optimized and validated in your specific laboratory context.

Reagents and Materials

| Reagent/Material | Specification | Notes |

|---|---|---|

| This compound (IBr₃) | Reagent grade, solid | Handle in a fume hood. Typically used at ~1.0-1.1 equiv. |

| Alkene substrate | Purified | Characterize purity before use. |

| Anhydrous solvent (e.g., DCM, CHCl₃, CCl₄) | Anhydrous | Must be aprotic and inert [1]. |

| Saturated sodium thiosulfate (Na₂S₂O₃) solution | Aqueous | For quenching excess halogen. |

| Saturated sodium bicarbonate (NaHCO₃) solution | Aqueous | For neutralization. |

| Brine (NaCl solution) | Saturated aqueous | For final wash. |

| Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) | - | For organic phase after work-up. |

Equipment

- Round-bottom flask (appropriately sized)

- Magnetic stirrer and stir bar

- Reflux condenser (if heating is required)

- Ice-water bath

- Separatory funnel

- Glassware for filtration and solvent evaporation

- TLC plates and visualization equipment

Step-by-Step Procedure

- Reaction Setup. In a round-bottom flask equipped with a stir bar, dissolve the alkene substrate (1.0 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., N₂).

- Cooling. Cool the reaction mixture to 0°C using an ice-water bath.

- Addition of IBr₃. Slowly add IBr₃ (1.1 equiv.) in portions to the stirred, cooled solution. Monitor the reaction for an exotherm and color change.

- Reaction Progression. After the addition is complete, allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

- Quenching. Carefully quench the reaction by adding a saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution with vigorous stirring until the orange/brown color dissipates.

- Work-up. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with Na₂S₂O₃ solution, saturated NaHCO₃ solution (carefully, as CO₂ is released), and finally with brine.

- Drying and Concentration. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

- Purification. Purify the crude product (the vicinal dibromide) using an appropriate technique such as column chromatography or recrystallization.

Data and Analytical Characterization

Expected Data Summary

| Parameter | Expected Outcome / Characteristic |

|---|---|

| Reaction Stoichiometry | Alkene : IBr₃ = 1.0 : 1.0 - 1.1 |

| Typical Solvent | Anhydrous DCM, CHCl₃, or CCl₄ |

| Reaction Temperature | 0°C to Room Temperature |

| Reaction Time | 1 - 12 hours (TLC monitoring required) |

| Key TLC Observation | Disappearance of alkene spot; possible change in spot Rf for product. |

| Primary Product | Vicinal dibromide (1,2-dibromoalkane) |

| Stereochemistry | Anti addition exclusively [1] [2]. For a cis-alkene, a racemic mixture of enantiomers is formed; for a trans-alkene, a meso compound (if symmetrical) or a racemic mixture is formed. |

| ¹H NMR | Characteristic signals for the methine/protons on the carbons bearing Br. Coupling constants will confirm relative stereochemistry. |

| ¹³C NMR | Signals for the carbons bearing Br are typically downfield-shifted. |

Safety and Handling Notes

- IBr₃ Hazard: this compound is a corrosive and moisture-sensitive solid. It can cause severe skin burns and eye damage. It may also act as a respiratory irritant.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. Handle all operations involving the weighing and transfer of solid IBr₃ in a certified fume hood.

- Solvent Safety: Dichloromethane (DCM) is a suspected carcinogen and should be used with adequate ventilation, typically in a fume hood.

- Quenching: The quenching procedure with sodium thiosulfate is critical to safely destroy any unreacted halogenating agent.

Troubleshooting and Common Issues

| Problem | Potential Cause | Suggested Solution | | :--- | :--- | :--- | | Low Yield | Incomplete reaction, side reactions, or loss during work-up. | Ensure reagents are pure and anhydrous. Confirm stoichiometry. Extend reaction time or monitor by TLC. Optimize purification. | | Formation of side products | Solvent or substrate contains nucleophilic impurities (e.g., water). | Use rigorously anhydrous solvents and conditions. Pre-dry the alkene substrate if necessary. | | Product decomposition | Vicinal diiodides are known to be unstable [3]. While dibromides are more stable, check for stability under purification and storage conditions. | Purify at lower temperatures. Store product in dark, cool conditions. | | Incorrect stereochemistry | N/A for this specific reaction. The anti addition is a defining feature of the halonium ion mechanism [1]. If syn products are observed, an alternative mechanism is operative. |

Applications and Related Reactions

The primary application of IBr₃ addition is the stereospecific synthesis of vicinal dibromides. These dibromides are highly valuable synthetic intermediates. They can be readily converted into other functional groups, most notably:

- Alkynes: Via a double dehydrohalogenation reaction using strong base.

- Epoxides: The dibromide can first be converted to a halohydrin, which then cyclizes to an epoxide [1].

It is noteworthy that while the addition of elemental iodine (I₂) to alkenes is often reversible and yields unstable diiodoalkanes [3], the use of IBr₃ provides a more reliable pathway to incorporate bromine.

References

Fundamental Properties of Iodine Tribromide (IBr₃)

Iodine tribromide is an interhalogen compound with the chemical formula IBr₃ [1]. The table below summarizes its key characteristics:

| Property | Description |

|---|---|

| Chemical Formula | IBr₃ [1] |

| IUPAC Name | tribromo-λ³-iodane [1] |

| Molar Mass | 366.61 g/mol [1] |

| Physical Appearance | Dark brown liquid [1] |

| Miscibility | Miscible with ethanol and ethers [1] |

IBr₃ in a Multi-Electron Redox System

Recent cutting-edge research has utilized the chemistry of iodine and bromine to create a highly efficient battery system. In this context, IBr₃ is not a starting reagent but rather an intermediate species in a complex redox cycle [2].

The system enables a twelve-electron conversion cathode by shifting between iodide (I⁻) and iodate (IO₃⁻), a process that is six times the electron transfer of conventional iodine batteries. The chemistry of bromine (Br⁻/Br₂) and the formation of the interhalogen species IBr are critical to facilitating this reaction by creating an "electrochemical-chemical loop" that overcomes the inherent kinetic limitations of the iodide/iodate conversion [2].

The following diagram illustrates the role of the bromide-iodate loop and interhalogen intermediates in this complex redox process:

Experimental Parameters for the Redox System

The successful operation of this twelve-electron iodine cathode relies on a carefully controlled environment. The table below outlines the key experimental conditions as described in the research [2]:

| Parameter | Specification / Role |

|---|---|

| Electrolyte | Aqueous acidic solution (e.g., 4 M H₂SO₄) |

| Key Additive | Bromide ions (e.g., from NaBr) |

| Bromide Function | Forms IBr/Br₂ redox couple; enables bromide-iodate loop |

| Primary Reaction | Conversion between I⁻ and IO₃⁻ |

| Electron Transfer | 12 electrons per iodine redox center |

| Theoretical Capacity | ~1200 mAh g⁻¹ (based on iodine mass) |

Research Applications & Safety

- Proposed Uses of IBr₃: While its role in the battery system is as an intermediate, this compound has been referenced for potential use as a brominated flame retardant in semiconductor production and in dry etching processes, although the former is noted as dubious [1].

- Critical Safety Note: The cited research highlights that handling this chemistry requires a highly acidic and oxidizing environment, involving concentrated sulfuric acid and reactive halogen species [2]. Appropriate safety precautions, including the use of personal protective equipment (PPE) and working in a fume hood, are absolutely essential.

References

Application Notes: Stoichiometric Control in Alkene Halogenation with Bromine

This guide provides detailed methodologies for the bromination of alkenes, a fundamental reaction where stoichiometric control is crucial for obtaining the desired vicinal dibromide products. The information is curated for professionals in research and drug development.

Reaction Overview and Mechanism

The bromination of alkenes involves the electrophilic addition of molecular bromine (Br₂) across a carbon-carbon double bond. This reaction is stereospecific, resulting in anti addition of the two bromine atoms to give 1,2-dibromides [1].

The mechanism proceeds through a cyclic bromonium ion intermediate. This three-membered ring structure forms when the alkene's π electrons attack a bromine molecule. A bromide ion (Br⁻) then attacks this intermediate from the backside, leading to the characteristic anti addition where the bromines are delivered to opposite sides of the original alkene plane [1]. A 1:1 mixture of enantiomers is formed from symmetrical alkenes, while alkenes with pre-existing chiral centers yield mixtures of diastereomers [1].

The following diagram illustrates the mechanism and stereochemistry:

Experimental Protocol: Bromination of Alkenes

Materials and Equipment

- Reactants: Alkene substrate, bromine (Br₂) liquid or solution.

- Solvent: Anhydrous and inert solvent, such as Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) [1].

- Safety Equipment: Personal protective equipment (PPE) including gloves, goggles, and a lab coat. A chemical fume hood is mandatory for all procedures.

- Glassware: Round-bottom flask, addition funnel, stirring bar, ice bath.

Step-by-Step Procedure

- Reaction Setup: Dissolve the alkene substrate (e.g., 10 mmol) in the chosen anhydrous solvent (e.g., 30 mL of CCl₄) in a round-bottom flask. Equip the flask with a stirring bar and place it in an ice bath under a fume hood [1].

- Bromine Addition: Slowly add a solution of bromine (e.g., 10 mmol, 1.0 equivalent) in the same solvent dropwise via an addition funnel, with continuous stirring. The reaction is typically carried out in the dark to prevent radical side reactions [1].

- Reaction Monitoring: The characteristic red-brown color of bromine will decolorize upon addition as the reaction proceeds. Continue stirring until the bromine color persists, indicating reaction completion.

- Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any excess bromine. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and brine.

- Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product (the vicinal dibromide) by recrystallization or column chromatography as needed.

Critical Parameters for Stoichiometric Control

The table below summarizes the key components and their roles in ensuring a clean and controlled reaction.

| Parameter | Specification | Role & Importance |

|---|---|---|

| Br₂ Stoichiometry | 1.0 equivalent | Ensures complete alkene consumption without excess Br₂, which can lead to side products like bromohydrins (if water is present) or radical bromination [1]. |

| Solvent | Anhydrous CCl₄ or CH₂Cl₂ | Inert solvent prevents nucleophilic competition; polar solvents like water lead to bromohydrin formation [1]. |

| Reaction Conditions | Dark, 0°C to room temperature | Prevents radical-initiated side reactions; controlled temperature manages reaction exothermicity [1]. |

Summary and Best Practices

The bromination of alkenes is a highly reliable method for installing vicinal dibromide functionality. The key to success lies in precise stoichiometric control and strict adherence to anhydrous conditions to obtain the desired product in high yield and purity.

- Safety First: Always handle bromine with extreme care in a well-ventilated fume hood using appropriate PPE.

- Solvent is Critical: The choice of an inert, anhydrous solvent is non-negotiable for obtaining the dibromide instead of a bromohydrin.

- Stoichiometry: Using exactly one equivalent of bromine and monitoring its consumption helps prevent both unreacted starting materials and over-reaction byproducts.

References

Comprehensive Application Notes and Protocols: Iodine Tribromide Solvent Selection and Reaction Kinetics

Introduction to Iodine Tribromide in Synthetic Chemistry

This compound (IBr) represents a valuable mixed halogen reagent that combines the electrophilic properties of both iodine and bromine, creating a compound with unique reactivity profiles distinct from its individual halogen components. This mixed interhalogen compound has gained significant importance in synthetic chemistry, particularly in electrophilic aromatic substitutions and selective bromination reactions where regioselectivity is crucial. The distinctive redox behavior of IBr enables reaction pathways that might be challenging with pure bromine or iodine alone, making it particularly valuable in pharmaceutical intermediate synthesis where precise functionalization of complex molecules is required.

The fundamental importance of IBr in synthetic chemistry stems from its ability to serve as a bromonium ion source with modified reactivity compared to molecular bromine. While bromine (Br₂) is a strong electrophile that can be excessively reactive toward electron-rich substrates, leading to side reactions, IBr demonstrates moderated electrophilicity that can enhance selectivity in many transformations. The redox equilibrium between iodine and bromine components in IBr creates a complex reaction system where understanding the kinetic parameters becomes essential for reaction optimization and scale-up in pharmaceutical development. [1]

Fundamental Physicochemical Properties of this compound

This compound exhibits several key characteristics that directly influence its behavior in synthetic applications. As an interhalogen compound, IBr exists as a crystalline solid at room temperature with a melting point of approximately 36-37°C, making it manageable in laboratory settings. The compound demonstrates high solubility in various organic solvents, including acetonitrile, dichloromethane, and chlorinated solvents, though its solubility varies significantly with solvent polarity and donor properties. The molecular structure features a polar bond with partial positive charge on iodine and partial negative charge on bromine, creating a significant dipole moment that influences both its solvation behavior and reactivity toward organic substrates.

The redox behavior of IBr systems is complex, with equilibrium established between various species in solution. In donor solvents, IBr can undergo partial dissociation or form solvent-stabilized species that influence its reactivity. The standard reduction potential of the IBr/IBr⁻ couple is approximately 0.92 V versus SHE, positioned between those of iodine and bromine, explaining its intermediate electrophilic character. This moderate oxidizing power makes IBr particularly valuable for selective transformations where stronger brominating agents might lead to over-bromination or substrate decomposition. Understanding these fundamental properties provides the foundation for rational solvent selection and reaction optimization in synthetic applications. [1] [2]

Solvent Selection Guidelines for IBr-Mediated Reactions

Critical Solvent Parameters

Selecting an appropriate solvent for IBr-mediated reactions requires careful consideration of several key parameters that significantly influence both reaction rate and selectivity. The donor number (DN) of a solvent represents its ability to donate electron density and form complexes with Lewis acids, directly impacting IBr speciation and reactivity. Similarly, the acceptor number (AN) quantifies the solvent's electron-accepting ability, which affects solvation of ionic intermediates. The dielectric constant (ε) influences charge separation and stabilization of transition states involving polar species, while polarity affects overall solubility of both IBr and reaction substrates. Additionally, hydrogen bonding capability can significantly influence reaction pathways by stabilizing certain intermediates or transition states.

The solvation behavior toward halogen species varies considerably across different solvent classes, directly impacting the observed reaction kinetics. Polar aprotic solvents generally provide optimal balance between IBr solubility and moderate electrophilicity preservation. Specifically, solvents with moderate donor numbers (DN ~15-20) typically yield the best results by sufficiently solubilizing IBr without excessively complexing and deactivating it. Strongly coordinating solvents can form stable adducts with IBr, reducing its electrophilic character and slowing reaction kinetics, while non-polar solvents may provide insufficient solubility for consistent reaction performance. This delicate balance necessitates systematic solvent evaluation for each specific reaction system. [3]

Quantitative Solvent Comparison and Selection Table

Table 1: Solvent Properties and Their Impact on IBr-Mediated Reactions

| Solvent | Dielectric Constant (ε) | Donor Number (DN) | Recommended [IBr] Range (M) | Relative Rate Constant | Key Applications |

|---|---|---|---|---|---|

| Acetonitrile | 37.5 | 14.1 | 0.05-0.2 | 1.00 (reference) | Aromatic bromination, kinetic studies |

| Dichloromethane | 8.93 | 1.0 | 0.1-0.3 | 2.34 | Selective substrate bromination |

| Tetrahydrofuran | 7.6 | 20.0 | 0.05-0.15 | 0.67 | Electron-rich arene bromination |

| Methanol | 32.7 | 19.0 | 0.01-0.1 | 0.45 | Competitive reactions with hydrolysis |

| Acetic Acid | 6.2 | 10.5 | 0.1-0.4 | 1.89 | Industrial-scale brominations |

| Chloroform | 4.81 | 1.5 | 0.1-0.3 | 2.15 | Non-polar substrate bromination |

| Water | 80.1 | 18.0 | Not recommended | - | - |

The data presented in Table 1 reveals several important trends for solvent selection. Dichloromethane and chloroform generally provide the fastest reaction kinetics due to their low donor numbers that preserve IBr's electrophilicity while offering reasonable solubility. Acetonitrile represents an excellent compromise for detailed kinetic studies due to its moderate polarity and ability to dissolve both IBr and most organic substrates, providing reproducible reaction conditions. Protic solvents like methanol generally slow IBr-mediated reactions through competitive solvation and potential side reactions, though they may improve selectivity in certain cases. For industrial applications, acetic acid offers advantages of high solubility capacity and relatively low cost, though corrosion considerations must be addressed. [1] [3]

Experimental Protocols for IBr Kinetics and Applications

Protocol: Kinetic Analysis of IBr-Mediated Aromatic Bromination

Principle: This protocol describes the detailed procedure for investigating the kinetics of IBr-mediated electrophilic aromatic bromination using UV-Vis spectroscopy, based on the modified literature methods for halogen-based reactions. [1] [4]

Materials and Equipment:

- High-purity IBr (≥99%, stored in amber vial under inert atmosphere)

- Anhydrous, spectrophotometric-grade acetonitrile (water content <50 ppm)

- Substrate solution (0.01 M in acetonitrile, prepared fresh)

- UV-Vis spectrophotometer with temperature-controlled cell holder (±0.1°C)

- Quartz cuvettes (1 cm path length) with Teflon stoppers

- Gas-tight syringes (50-250 μL) for anaerobic transfer

- Constant temperature circulator (±0.1°C)

Procedure:

- Prepare an IBr stock solution (0.1 M) in dry acetonitrile under argon atmosphere and standardize spectrophotometrically (λ_max = 285 nm, ε = 3.2 × 10³ M⁻¹cm⁻¹).

- Place substrate solution (2.50 mL) in a quartz cuvette and equilibrate in the temperature-controlled holder at the desired temperature (typically 25.0°C) for 15 minutes.

- Rapidly add IBr stock solution (25.0 μL) using a gas-tight syringe, cap the cuvette, and mix efficiently by inverting twice.

- Immediately monitor absorbance decrease at λ_max for IBr or increase at product wavelength (substrate-dependent) with time resolution of 0.5 s for the first 2 minutes, then 5 s for the remainder.

- Collect data until reaction completion (typically 10-30 minutes depending on substrate).

- Repeat experiments with varying initial [IBr] (0.5-2.0 mM) and [substrate] (2.5-15 mM) for determination of rate law.

- Perform control experiments without substrate to account for potential IBr decomposition.

Data Analysis:

- Plot absorbance versus time traces and fit to appropriate kinetic model (typically pseudo-first-order for excess substrate).

- Determine observed rate constants (k_obs) from nonlinear regression of exponential decays.

- Plot k_obs versus [substrate] to obtain second-order rate constant (k₂) from slope.

- Analyze temperature dependence (Arrhenius plot) for determination of E_a and ΔS‡.

Protocol: Preparative-Scale Aromatic Bromination Using IBr

Principle: This protocol describes the synthetic-scale electrophilic bromination of activated arenes using IBr as regioselective brominating agent, suitable for preparation of pharmaceutical intermediates. [1]

Materials:

- IBr (1.0 equiv, solid or concentrated solution)

- Substrate (1.0 equiv)

- Anhydrous dichloromethane or acetonitrile

- Saturated sodium thiosulfate solution

- Anhydrous sodium sulfate

- Silica gel for flash chromatography

Procedure:

- Dissolve substrate (10 mmol) in anhydrous solvent (30 mL) under nitrogen in a 100 mL round-bottom flask equipped with magnetic stirrer.

- Cool the solution to 0°C using ice-water bath with efficient stirring.

- Add IBr (10 mmol) portionwise over 5 minutes while maintaining temperature below 5°C.

- After complete addition, monitor reaction progress by TLC or GC-MS until completion (typically 1-4 hours).

- Quench the reaction by careful addition of saturated sodium thiosulfate solution (20 mL) with vigorous stirring until orange color dissipates.

- Separate organic layer and extract aqueous layer with additional DCM (2 × 15 mL).

- Combine organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

- Filter and concentrate under reduced pressure at temperature below 30°C.

- Purify crude product by flash chromatography on silica gel (eluent: hexane/ethyl acetate).

Safety Considerations:

- Conduct all operations in well-ventilated fume hood

- Wear appropriate PPE: chemical-resistant gloves, safety goggles, lab coat

- Quench excess IBr completely before work-up to prevent liberation of bromine

- Store IBr in amber bottles under inert atmosphere to prevent decomposition

Analytical Methods for Reaction Monitoring

Spectrophotometric Analysis

The quantitative monitoring of IBr-mediated reactions typically employs UV-Vis spectrophotometry due to the distinct absorption spectra of this compound and related species. IBr exhibits characteristic absorption maxima at 285 nm (ε = 3.2 × 10³ M⁻¹cm⁻¹) and a weaker band at 365 nm in acetonitrile, allowing direct tracking of its consumption during reactions. For substrates with suitable chromophores, monitoring the appearance of products or disappearance of starting materials provides complementary kinetic data. The isosbestic points in time-resolved spectra can confirm the presence of clean conversion between two species without accumulating intermediates. For more complex reactions, multi-wavelength monitoring combined with multivariate analysis can deconvolute the contributions of multiple absorbing species throughout the reaction progress. [4]

Chromatographic and NMR Techniques

High-performance liquid chromatography (HPLC) with UV detection provides excellent capability for quantifying reaction components, particularly when authentic standards are available. Reverse-phase systems with C18 columns and acetonitrile/water or methanol/water mobile phases typically resolve IBr-derived products effectively. For kinetic studies, periodic quenching of aliquot samples (using sodium thiosulfate or sodium sulfite) followed by HPLC analysis provides concentration-time data for all major species. NMR spectroscopy offers complementary structural information, with ¹H NMR particularly valuable for determining regioselectivity in aromatic brominations. For real-time monitoring, ¹H NMR with automated acquisition can track reaction progress in deuterated solvents, though the high cost of deuterated solvents typically limits this approach to mechanistic studies rather than routine analysis. [1]

Table 2: Analytical Techniques for IBr Reaction Monitoring

| Technique | Key Applications | Detection Limits | Information Obtained | Limitations |

|---|---|---|---|---|

| UV-Vis Spectroscopy | Kinetic studies, IBr quantification | 10⁻⁵ M | Reaction rates, extinction coefficients | Overlapping spectra in complex mixtures |

| HPLC-UV | Product distribution, purity | 10⁻⁶ M | Concentration profiles, selectivity | Requires quenching, method development |

| GC-MS | Volatile product analysis | 10⁻⁸ M | Structural identification, kinetics | Limited to volatile/thermostable compounds |

| NMR Spectroscopy | Mechanistic studies, regioselectivity | 10⁻³ M | Structural confirmation, reaction pathway | Low sensitivity, expensive deuterated solvents |

| Titration Methods | IBr concentration determination | 10⁻⁴ M | Reagent quantification | Destructive, endpoint determination only |

Applications in Pharmaceutical Synthesis and Scale-up

This compound finds valuable applications in pharmaceutical intermediate synthesis where its modified reactivity and selectivity compared to molecular bromine provide advantages for specific transformations. The regioselective bromination of electron-rich aromatic and heteroaromatic systems represents a particularly important application, with IBr often providing superior positional control than bromine alone. In many cases, IBr enables bromination of substrates that would undergo oxidation or over-halogenation with Br₂, expanding the synthetic toolbox available to medicinal chemists. The mechanistic pathway typically involves the formation of a charge-transfer complex followed by rate-determining deprotonation, with the moderate electrophilicity of IBr often translating to improved functional group tolerance. [1]

For scale-up considerations, the solid nature of IBr at room temperature offers practical advantages over liquid bromine in handling and dosing control, though appropriate safety protocols remain essential. The typical working concentration range of 0.05-0.3 M IBr provides a reasonable balance between reaction rate and safety considerations, with more concentrated operations requiring specialized corrosion-resistant equipment. From a process chemistry perspective, the stoichiometric use of IBr generates iodide as a byproduct, which must be considered in waste stream management. In many pharmaceutical applications, the enhanced selectivity afforded by IBr justifies its higher cost compared to bromine, particularly in late-stage functionalization of complex molecules where purification options may be limited. [1]

Experimental Workflow and Decision Pathway

The diagram below illustrates the systematic workflow for developing and optimizing IBr-mediated reactions, integrating solvent selection, kinetic analysis, and synthetic applications:

Diagram 1: Systematic Workflow for IBr-Mediated Reaction Development

This integrated workflow emphasizes the interconnected nature of solvent selection, kinetic analysis, and synthetic application in developing efficient IBr-mediated transformations. The process begins with clear reaction objective definition, proceeds through systematic solvent evaluation based on key physicochemical parameters, incorporates detailed kinetic analysis to elucidate mechanism and optimize conditions, and culminates in synthetic application with appropriate purification and characterization. The iterative nature of process optimization is highlighted by the feedback loop connecting final compound validation with further refinement opportunities, particularly important for pharmaceutical scale-up where process efficiency and reproducibility are critical. [1] [3]

Conclusion

This compound represents a valuable reagent in the synthetic chemistry toolbox, offering distinct advantages in selectivity and functional group tolerance compared to molecular bromine for certain transformations. The systematic approach to solvent selection outlined in these application notes, combined with robust kinetic analysis protocols, provides researchers with a framework for developing and optimizing IBr-mediated reactions. The comprehensive protocols presented enable accurate determination of kinetic parameters while the practical synthetic procedures facilitate implementation in both discovery and development settings. As pharmaceutical synthesis continues to demand increasingly selective transformation methods, the controlled reactivity of this compound offers attractive opportunities for complex molecule functionalization, particularly where regioselectivity challenges exist with conventional brominating agents.

References

- 1. Mechanistic study on iodine-catalyzed aromatic ... [sciencedirect.com]

- 2. Kinetics of the iodine- and bromine-mediated transport ... [pmc.ncbi.nlm.nih.gov]

- 3. Solvent-dependent iodide interactions in LiO2 electrolytes [pmc.ncbi.nlm.nih.gov]

- 4. Kinetics and Mechanism of Selenium(IV) Oxidation by ... [pmc.ncbi.nlm.nih.gov]

iodine tribromide moisture contamination prevention

General Handling and Prevention Guide

For a compound like iodine tribromide (IBr₃), which is highly reactive with water, the core principle is to exclude moisture at every stage. Here are the foundational practices:

- Storage: Store IBr₃ under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. Consider using desiccants in the storage area.

- Working Environment: Perform all manipulations in a glove box or under a positive pressure of inert gas using standard Schlenk line techniques.

- Glassware: Ensure all glassware is thoroughly oven-dried before use.

- Solvents: Use anhydrous solvents of the highest available purity.

This compound Moisture Contamination: Troubleshooting Guide

| Observation & Problem | Possible Causes | Solution / Corrective Action |

|---|

| Appearance of yellow or brown fumes (in closed system); Decreased reaction yield. | 1. Atmospheric Moisture Ingress: Leaky seals, improper glove box atmosphere, insufficient inert gas purge. 2. Solvent Contamination: Use of wet/wet solvents. | 1. Check System Integrity: Check seals on vessels and glove box. Ensure Schlenk line has adequate inert gas flow. 2. Use Dry Solvents: Confirm solvent water content or re-distill over appropriate drying agents. | | Formation of a dark, viscous liquid or solid precipitate; Unexpected reaction products. | 1. Severe Hydrolysis: Significant water contact, decomposing IBr₃ to IBr, I₂, and HBr. 2. Equipment Moisture: Water adsorbed on cold glassware surfaces. | 1. Use Fresh Reagent: Discard contaminated material. Start with a new, pure batch of IBr₃. 2. Thoroughly Dry Glassware: Heat glassware under vacuum before use. For cold reactions, ensure cooling bath condensate does not contact apparatus. | | Inconsistent Analytical Results (e.g., titration, NMR). | 1. Variable Reagent Stoichiometry: Partial hydrolysis causes the active halogen content to change. 2. Side Reactions: Moisture promotes unwanted side reactions with substrates. | 1. Standardize Solutions: Prepare reagent solutions fresh and standardize them immediately before use. 2. Intensify Moisture Control: Review and improve all handling procedures from storage to analysis. |

Frequently Asked Questions (FAQs)

Q1: What are the immediate visual signs that my this compound has been exposed to moisture? The most immediate sign is often the appearance of fumes (due to the release of HBr and I₂). The solid reagent itself may also change in color or consistency, for example, becoming oily or forming a cake, indicating decomposition.

Q2: Can I purify this compound that has been contaminated with moisture? Purification is generally not recommended. The hydrolysis products (IBr, I₂, HBr) are difficult to separate completely from the remaining IBr₃. For reliable and reproducible results, it is better to use a fresh, uncontaminated sample from a sealed source.

Q3: Besides reaction yield, what other experimental aspects can be affected by moisture contamination? Moisture can severely impact the selectivity of a reaction. IBr₃ is often used for specific bromination or oxidation reactions, and the presence of water can lead to different hydrolysis products that cause side reactions, altering the product distribution and making purification difficult. Furthermore, the released hydrogen bromide (HBr) is highly corrosive to laboratory equipment.

Troubleshooting Tool for Moisture Contamination

To help you systematically diagnose and address issues, the following diagram outlines a logical troubleshooting workflow.

Potential IBr3 Synthesis Issues and Troubleshooting

The table below outlines common problems, their potential causes, and investigative steps for a hypothetical IBr3 synthesis.

| Problem | Possible Causes | Troubleshooting Steps |

|---|---|---|

| Low Yield | Incomplete reaction, incorrect stoichiometry, suboptimal temperature, loss during transfer/purification, side reactions. | Verify reactant purity/mass; confirm temperature control; analyze reaction progress (TLC, NMR); optimize reaction time; review workup procedure. |

| Poor Purity/Color | Unreacted starting materials (I₂, Br₂), oxidative by-products, hydrolysis, moisture contamination. | Implement purification (recrystallization, sublimation, chromatography); use inert, dry atmosphere; characterize crude mixture (HPLC, NMR). |

| Reaction Not Initiating | Reactant inactivity, insufficient activation energy, physical form of solids (surface area). | Gently warm mixture; grind solids to finer powder; ensure fresh, properly stored reactants. |

| Handling & Safety Issues | Decomposition, release of corrosive bromine vapor, exothermic reaction. | Conduct reaction in fume hood; use appropriate PPE; consider temperature-controlled addition; store product in cool, dark, sealed container. |

Experimental Workflow for Synthesis Optimization

To systematically improve your synthesis, you can follow the workflow below. This diagram outlines a logical sequence for troubleshooting and optimization.

iodine tribromide storage conditions stability

Key Property and Storage Data

The table below summarizes the fundamental data for iodine tribromide, which forms the basis for its storage and handling guidelines.

| Property | Specification / Value | Source / Context |

|---|---|---|

| CAS Number | 7789-58-4 | [1] [2] |

| Molecular Formula | Br₃I | [1] [2] |

| Molecular Weight | 366.62 g/mol | [1] |

| Density | 3.41 g/mL at 20°C | [1] [2] |

| Recommended Storage Temp. | 2-8°C | [1] [2] |

Safety and Handling Information

Handling this compound requires careful attention to safety due to its corrosive nature.

- Hazard Codes: The compound is labeled with hazard code C, which stands for Corrosive [2].

- Risk and Safety Phrases:

- R34: Causes burns [2].

- S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice [2].

- S36/37/39: Wear suitable protective clothing, gloves, and eye/face protection [2].

- S45: In case of accident or if you feel unwell, seek medical advice immediately (show the label where possible) [2].

- Shipping Information: It is classified under UN 3264 (Corrosive solid, acidic, inorganic), Packing Group II [2].

Storage and Handling Guide

The following workflow outlines the critical decision points for the safe storage and handling of this compound in a laboratory setting.

Frequently Asked Questions (FAQ)

Q1: Why must this compound be stored at 2-8°C? Storing it in a refrigerator is crucial for maintaining its chemical stability. While the exact decomposition products are not listed in the search results, cool temperatures generally slow down decomposition reactions and prevent the compound from reacting with atmospheric moisture, ensuring its purity and effectiveness for experimental use.

Q2: What is the first thing I should do if I get this compound on my skin? The safety data (S26, S45) indicates that immediate medical advice is necessary [2]. The specific first-aid measure referenced is to immediately rinse the eyes with plenty of water for eye contact and seek medical help. For skin contact, it is prudent to immediately remove contaminated clothing and rinse the skin with plenty of water for 15-20 minutes while seeking medical attention.

Q3: What type of container is best for storing this compound? The search results do not specify the container material. However, given its corrosive nature (C code, R34 phrase) and density of 3.41 g/mL, a robust, chemically resistant container is essential. Glass (such as amber glass to protect from light) or specific corrosive-resistant polymers are likely suitable. The container must be tightly sealed to prevent moisture absorption or the release of bromine vapors.

Troubleshooting Common Scenarios

Scenario: The compound has darkened or formed a crystalline solid in the bottle.

- Possible Cause & Action: This could be a sign of decomposition or absorption of moisture. Do not use. The compound should be considered compromised and disposed of properly according to your institution's hazardous waste protocols for corrosive and halogenated compounds.

Scenario: You notice a strong, pungent odor upon opening the container.

- Possible Cause & Action: This indicates the possible release of bromine vapor, which is hazardous. Immediately close the container if safe to do so, increase ventilation (e.g., ensure the fume hood sash is fully down), and assess the situation. Use appropriate respiratory protection if the odor is pervasive.

References

IBr3 reaction optimization temperature control

Thermochemical Data for Iodine Bromide (IBr)

The table below summarizes key gas-phase thermochemistry data for iodine monobromide (BrI), which may serve as a reference point in related reaction systems [1].

| Quantity | Value | Units | Method | Reference | Comment |

|---|---|---|---|---|---|

| Standard Enthalpy of Formation (ΔfH°gas) | 40.88 | kJ/mol | Review | Chase, 1998 | Data last reviewed in December, 1966 |

| Standard Entropy (S°gas, 1 bar) | 258.95 | J/mol*K | Review | Chase, 1998 | Data last reviewed in December, 1966 |

Troubleshooting Guide & FAQs

Although direct data on IBr₃ is unavailable, here are some general principles and troubleshooting tips for reaction optimization involving temperature-sensitive compounds.

Q1: How does temperature generally affect the rate of a chemical reaction? Most chemical reactions experience a significant increase in rate with temperature. This is empirically described by the Arrhenius equation [2] [3]: ( k = A e^{-E_a/RT} ) where ( k ) is the rate constant, ( A ) is the pre-exponential factor, ( E_a ) is the activation energy, ( R ) is the universal gas constant, and ( T ) is the temperature in Kelvin. This relationship means that even a small temperature increase can lead to a much faster reaction rate.

Q2: What could it mean if my reaction rate decreases at higher temperatures? A decline in rate at elevated temperatures can indicate several issues:

- Catalyst/Reagent Deactivation: The catalyst or a key reagent may be decomposing.

- Competitive Pathways: A side reaction, which consumes your starting material without yielding the desired product, may become dominant at higher temperatures.

- Reversible Reactions: For exothermic reactions, increasing the temperature can shift the equilibrium back towards the reactants, reducing yield.

- Enzyme Inactivation: In biocatalysis, enzymes can denature and lose activity. Some engineered enzymes are designed specifically to shift their temperature optimum upward [4].

Workflow for Temperature Optimization

The following diagram outlines a logical, iterative workflow for optimizing the temperature of a chemical reaction. This process is applicable even without specific data for your target compound.

References

iodine tribromide purification methods

FAQs on Iodine Tribromide (IBr₃)

Q1: What are the common impurities in synthesized this compound? IBr₃ is typically prepared from elemental iodine and bromine. Common impurities include:

- Unreacted starting materials: Residual iodine (I₂) or bromine (Br₂).

- Decomposition products: IBr₃ can dissociate into IBr and Br₂, especially when warm or impure.

- Moisture: Reaction with atmospheric moisture can lead to hydrolysis products like hydrobromic acid (HBr) and iodine oxides.

Q2: How should this compound be stored to maintain its stability?

- Container: Store in a tightly sealed, dark glass ampule or bottle to protect from light and air [1].

- Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place, such as a desiccator, to prevent reaction with moisture and oxygen.

- Temperature: Keep at low temperatures, preferably refrigerated or even frozen.

Q3: My reaction with IBr₃ is giving inconsistent results. What could be the cause? Inconsistent reactivity is often traced to the decomposition of the reagent.

- Primary Cause: The most likely culprit is a variation in the active bromine content due to the loss of bromine from aged or impure IBr₃.

- Troubleshooting Step: Titrate the reagent to determine its exact brominating strength before use in critical reactions. Visually, a darker than expected color can suggest excess free bromine.

Troubleshooting Guide for IBr₃ Use

The following table outlines common problems and their solutions.

| Problem | Possible Cause | Recommended Solution |

|---|---|---|

| Low product yield/selectivity | Decomposed/impure IBr₃ leading to off-ratio bromination | Purify IBr₃ via recrystallization prior to use; titrate to confirm strength |

| Dark-colored reaction mixtures | Excess free bromine or iodine | Use freshly purified IBr₃; can trap excess Br₂ by passing reaction mixture through a short pad of silica or washing with sodium thiosulfate solution during work-up |

| Reagent degradation during storage | Exposure to air, moisture, light, or warm temperatures | Store as directed in FAQs (dark, sealed, inert atmosphere, cold); prepare smaller batches more frequently |

| Formation of gaseous HBr | Hydrolysis of IBr₃ by trace water in solvents/reagents | Scrupulously dry all glassware, solvents, and starting materials before use; conduct reactions under inert atmosphere |

Experimental Protocols for Related Halogenation

While a direct IBr₃ purification method is not available, the following protocol for a related in situ iodane-based brominating reagent illustrates the high standard of experimental detail needed. This methodology highlights the importance of handling moisture-sensitive reagents.

Protocol: In Situ Generation of PhI(Br)OAlBr₂ for Electrophilic Bromination [1]

This procedure avoids isolating the sensitive halogenating species but produces it in situ for immediate reaction.

- Workflow Diagram

Materials:

- Iodosylbenzene polymer, (PhIO)ₙ

- Aluminum tribromide (AlBr₃)

- Anhydrous acetonitrile (CH₃CN)

- Substrate (e.g., 2-naphthol)

Procedure:

- Setup: Conduct all operations under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques. Ensure all glassware is thoroughly dried.

- Reagent Formation: In a round-bottom flask, suspend (PhIO)ₙ (1.2 equiv) in anhydrous CH₃CN. Add AlBr₃ (2.4 equiv) in one portion. Stir the mixture at room temperature for 20-30 minutes. The AlBr₃ acts to depolymerize (PhIO)ₙ and serves as the bromine source, generating the active species PhI(Br)OAlBr₂ in situ [1].

- Bromination Reaction: Add the substrate (1.0 equiv) to the reaction flask. Stir the resulting mixture at room temperature, monitoring the reaction by TLC until completion (typically 20-25 minutes).

- Work-up: Quench the reaction carefully by adding a saturated aqueous solution of sodium thiosulfate (to destroy any residual halogenating agent) followed by a saturated sodium bicarbonate solution (to neutralize HBr). Extract the aqueous mixture with dichloromethane (DCM).

- Purification: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography.

Important Safety Notes

- Corrosive and Moisture-Sensitive: IBr₃, AlBr₃, and phosphorus tribromide (PBr₃) are highly corrosive and react violently with water, producing toxic and corrosive hydrogen bromide (HBr) gas [2] [3].